N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound that features two pyrazole rings. Pyrazoles are five-membered rings containing two nitrogen atoms, which are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the coupling of 5-aminopyrazole with a suitable electrophile. One common method includes the use of nucleophilic substitution reactions where the pyrazole ring is functionalized with various substituents . For instance, the reaction of 5-aminopyrazole with an alkyl halide under basic conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring reacts with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced pyrazole derivatives .
Scientific Research Applications
N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific application, but often include key signaling pathways in cells .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine
- 1-Methyl-1H-pyrazol-5-ylamine
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
Uniqueness
N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to its dual pyrazole rings, which can confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-3-7-16-8-5-11(14-16)12-9-10-4-6-13-15(10)2/h4-6,8H,3,7,9H2,1-2H3,(H,12,14) |
InChI Key |
WMUGXZVTDFKYTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC=NN2C |
Origin of Product |
United States |
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